3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbodithioic acid
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Overview
Description
3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbodithioic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring, a methylphenyl group, and a carbodithioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbodithioic acid typically involves the reaction of 4-methylphenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbodithioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid moiety to thiols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions. The reaction conditions may vary depending on the specific reaction but often involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbodithioic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbodithioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbodithioic acid include other pyrazole derivatives with different substituents on the aromatic ring or variations in the carbodithioic acid moiety. Examples include:
- 3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbodithioic acid
- 3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbodithioic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl group on the aromatic ring and the carbodithioic acid moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
62502-66-3 |
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Molecular Formula |
C11H12N2S2 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbodithioic acid |
InChI |
InChI=1S/C11H12N2S2/c1-8-2-4-9(5-3-8)10-6-7-13(12-10)11(14)15/h2-5H,6-7H2,1H3,(H,14,15) |
InChI Key |
RINIKGOOJBMPFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(CC2)C(=S)S |
Origin of Product |
United States |
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